
N-Cyclohexanecarbonyltetradecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic PEAase with an IC 50 of 4.5 µM . It contains one less carbon in the alkyl chain . The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented .
Molecular Structure Analysis
The molecular weight of N-Cyclohexanecarbonyltetradecylamine is 323.6, and its molecular formula is C21H41NO .Wissenschaftliche Forschungsanwendungen
Photocatalytic Properties in Aqueous Micellar Environment :
- N,N-Dimethyltetradecylamine N-oxide (DTAO), a related compound, has been used in the formation of micelles to host iron(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin [Fe(III)(TDCPP)]. This catalyst induces biomimetic redox processes on organic substrates in aqueous medium, utilizing sunlight and oxygen. This process demonstrates high selectivity in the oxidation of alkenes like cyclooctene and cyclohexene, showing potential in green chemistry applications (Maldotti et al., 2001).
Combustion Chemistry Study of Alkylated Cycloalkanes :
- Research on the combustion kinetics of n-propylcyclohexane, a compound similar to N-Cyclohexanecarbonyltetradecylamine, contributes to a better understanding of combustion processes in gasoline, aviation, and diesel fuels. This study covered a wide range of conditions and provided insights into the combustion behavior of such compounds (Ahmed et al., 2021).
Application in Molecular Composites :
- The synthesis and properties of hydrocarbon polymers containing cyclohexane rings, similar in structure to N-Cyclohexanecarbonyltetradecylamine, have shown dramatic improvements in thermal stability, chemical stability, and mechanical strength. These findings have significant implications for material science and the development of new polymers (Natori, 2002).
Degradation by Sulfate-Reducing Bacteria :
- Cyclohexane, a compound structurally related to N-Cyclohexanecarbonyltetradecylamine, has been studied for its biodegradation in anoxic marine sediments. An enrichment culture of sulfate-reducing bacteria capable of degrading cyclohexane was obtained, offering insights into the environmental fate and bioremediation potential of such compounds (Jaekel et al., 2015).
Analytical Characterization of Arylcyclohexylamines :
- Analytical characterizations of arylcyclohexylamines, a class of compounds related to N-Cyclohexanecarbonyltetradecylamine, were conducted. These studies aid in the identification of new psychoactive substances and contribute to forensic and legislative challenges (Wallach et al., 2016).
Eigenschaften
CAS-Nummer |
1215071-05-8 |
|---|---|
Produktname |
N-Cyclohexanecarbonyltetradecylamine |
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |
InChI-Schlüssel |
MIHNEWQWEUOBSN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Synonyme |
N-tetradecyl-cyclohexanecarboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



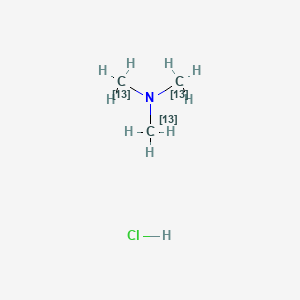
![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)
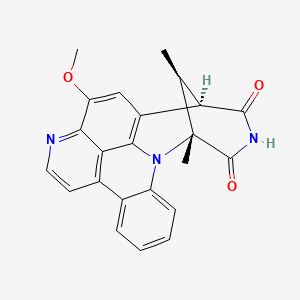
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)
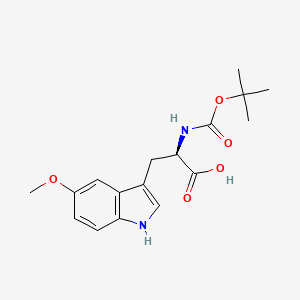
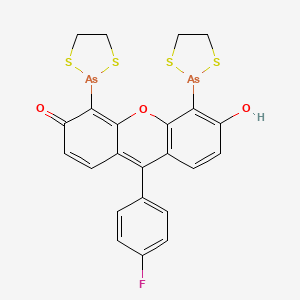
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
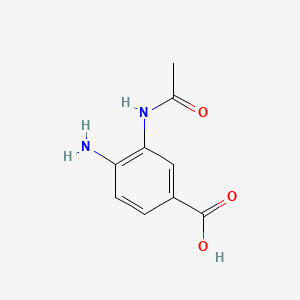
![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)